molecular formula C21H13N5 B5668728 2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B5668728
M. Wt: 335.4 g/mol
InChI Key: NKFPXHMZQQPIKW-UHFFFAOYSA-N
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Description

2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring fused with a pyrroloquinoxaline core, which is further substituted with an amino group and a carbonitrile group. The intricate structure of this compound makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of naphthylamine with a suitable diketone to form the pyrroloquinoxaline core. This intermediate is then subjected to further functionalization to introduce the amino and carbonitrile groups. The reaction conditions often involve the use of catalysts, such as Lewis acids, and may require elevated temperatures to achieve the desired transformations .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic strategies with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include a variety of substituted quinoxaline derivatives .

Scientific Research Applications

2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar compounds to 2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile include other quinoxaline derivatives, such as 2-amino-3-cyano-4H-chromenes and quinoxaline-1,4-dioxides. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activity .

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5/c22-12-15-19-21(25-17-10-4-3-9-16(17)24-19)26(20(15)23)18-11-5-7-13-6-1-2-8-14(13)18/h1-11H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFPXHMZQQPIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=C(C4=NC5=CC=CC=C5N=C43)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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